molecular formula C5H4N2O3 B084770 4-Nitropyridin-3-ol CAS No. 13505-06-1

4-Nitropyridin-3-ol

Cat. No. B084770
CAS RN: 13505-06-1
M. Wt: 140.1 g/mol
InChI Key: BVXHEFWTMMZHDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitropyridines, including 4-Nitropyridin-3-ol, can be achieved through various methods. One common approach involves the reaction of aminophenols with chloro-nitropyridines. For example, the reaction of 4-aminophenol with 2-chloro-3-nitropyridine yields an intermediate which can further undergo transformation into desired products. This method offers a straightforward pathway to synthesize nitropyridine derivatives, including the conversion of intermediates into target compounds by reduction or other chemical transformations (Cao et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied through crystallography and spectroscopy. These studies reveal the intricate details of the molecular framework, including bond lengths, angles, and the overall arrangement of atoms within the crystal lattice. For instance, derivatives of this compound exhibit specific crystal packing and hydrogen bonding patterns that stabilize the structure and influence its reactivity and properties (Bryndal et al., 2012).

Chemical Reactions and Properties

Nitropyridines undergo a variety of chemical reactions, reflecting their rich chemistry. These reactions include nucleophilic substitution, where the nitro group significantly influences the reactivity of the compound, making certain positions on the pyridine ring more susceptible to attack by nucleophiles. The synthesis pathways and chemical reactions of nitropyridines are diverse, allowing for the production of a wide range of derivatives with varying functionalities (Tohda et al., 1994).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure, which influences how molecules interact with each other in the solid state or in solution. Studies on compounds like 4-Nitrophenol and 4-Methylpyridine provide insights into the intermolecular forces at play, affecting the compound's phase behavior and stability (Jin et al., 2000).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity, stability under various conditions, and the ability to undergo specific chemical transformations, are defined by its functional groups. The nitro and hydroxyl groups present in this compound contribute to its unique chemical behavior, making it a valuable intermediate for synthesizing more complex molecules. The electrochemical reduction of nitropyridines, for example, showcases the stepwise mechanism by which these compounds can be transformed, highlighting the versatility of nitropyridines in synthetic chemistry (Lacasse et al., 1993).

Scientific Research Applications

  • Electrochemical Reduction : The electrochemical reduction of 4-nitropyridine, which can be related to 4-Nitropyridin-3-ol, has been studied in aqueous medium, focusing on the reduction mechanism of aromatic nitro compounds. This reduction occurs in three main steps and is significant in understanding the electrochemical behavior of such compounds (Lacasse, Meunier‐Prest, Laviron, & Vallat, 1993).

  • Nanosorbent Application : A study explored the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the removal of 4-nitroaniline and 2-amino-3-nitro-pyridine from water. This indicates the potential application of this compound in water purification and environmental remediation (Mahmoud et al., 2016).

  • Solvatochromic Indicator : 4-Nitropyridine N-oxide, closely related to this compound, has been evaluated as a solvatochromic indicator for hydrogen-bond donor ability of solvents. This application is significant in analytical chemistry for solvent characterization (Lagalante, Jacobson, & Bruno, 1996).

  • Synthetic Development in Pharmaceuticals : Research progress in synthesizing 4-aminopyridine, with emphasis on 4-nitropyridine N-oxide process, has applications in pharmaceuticals, pesticides, and dyes. This showcases the role of this compound derivatives in the development of various chemical products (Hu Xi-en, 2004).

  • Vibrational Spectral Studies : The study of 2-hydroxy-4-methyl-3-nitropyridine, a compound related to this compound, has provided insights into its conformational stability and vibrational properties. This is crucial for understanding the physical and chemical properties of similar compounds (Balachandran, Lakshmi, & Janaki, 2012).

Safety and Hazards

The safety data sheet for 4-Nitropyridin-3-ol indicates that it may cause skin irritation (Category 2, H315) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

Future Directions

The future directions for 4-Nitropyridin-3-ol could involve its use as a key intermediate in medicinal products . Its synthesis from pyridine N-oxide in a two-step approach could be further optimized for better yield and selectivity .

properties

IUPAC Name

4-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-3-6-2-1-4(5)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXHEFWTMMZHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376566
Record name 4-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13505-06-1
Record name 4-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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